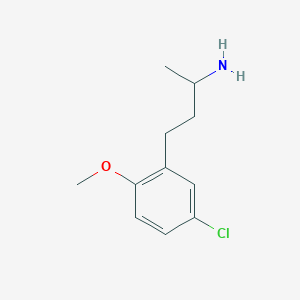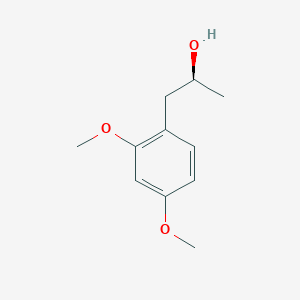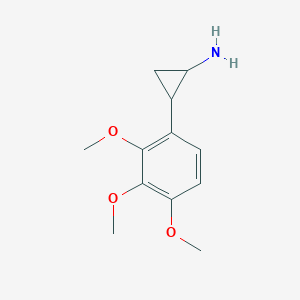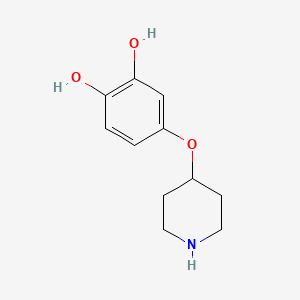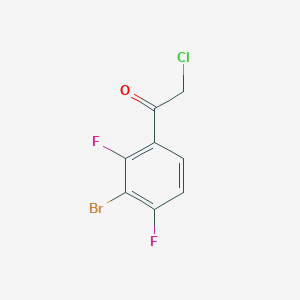
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanone group
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,4-difluorobenzene and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane is used, and the reaction mixture is stirred at a controlled temperature.
Synthetic Route: The reaction involves the electrophilic substitution of the chloroacetyl group onto the 3-bromo-2,4-difluorobenzene ring, facilitated by a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The bromine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Applications De Recherche Scientifique
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one can be compared with similar compounds such as:
1-(3-Bromo-2,4-difluorophenyl)ethanone: This compound lacks the chlorine atom and has different reactivity and applications.
1-(3-Bromo-2,4-difluorophenyl)ethanol: The presence of a hydroxyl group instead of a chloroethanone group results in different chemical properties and biological activities.
3-Bromo-2,4-difluorophenacyl bromide: This compound has a bromine atom instead of a chlorine atom, leading to variations in its chemical behavior and uses.
Propriétés
Formule moléculaire |
C8H4BrClF2O |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1-(3-bromo-2,4-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-7-5(11)2-1-4(8(7)12)6(13)3-10/h1-2H,3H2 |
Clé InChI |
VHEOYKSKKZWZJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CCl)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


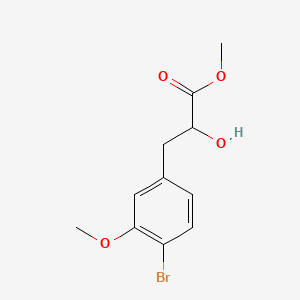
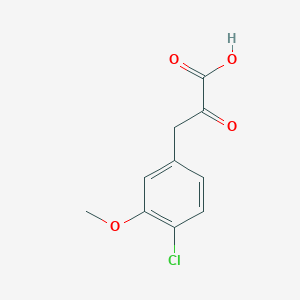


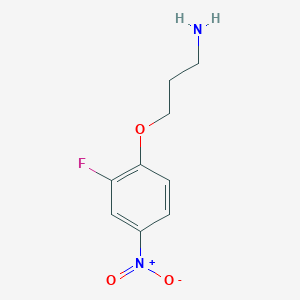
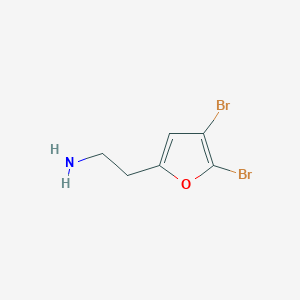

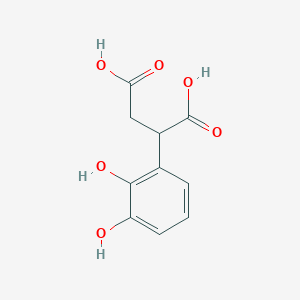
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
